Kulactone

Overview

Description

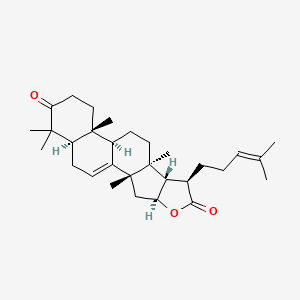

Kulactone (CAS: 22611-36-5) is a natural bioflavonoid with the molecular formula C₃₀H₄₄O₃ and a molecular weight of 452.679 g/mol . It is derived from plants such as Melia azedarach and Azadirachta indica and exhibits broad-spectrum biological activities, including antifungal, antibacterial, antimalarial, and antiviral properties . Structurally, it features a lanostane-type triterpenoid skeleton with multiple rings (e.g., two pentacyclic, three hexacyclic, and a fused lactone group), contributing to its interaction with diverse biological targets .

Preparation Methods

Kulactone can be isolated from natural sources such as the seeds of Melia volkensii . The preparation involves dissolving the compound in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone . For research purposes, a mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of DMSO to achieve a concentration of 40 mg/mL .

Chemical Reactions Analysis

Kulactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Kulactone has a wide range of scientific research applications, including:

Mechanism of Action

Kulactone exerts its effects by inhibiting the activity of sterol-14α-demethylase protease, an enzyme involved in the synthesis of sterols in Trypanosoma cruzi, the causative agent of Chagas disease . By inhibiting this enzyme, this compound disrupts the synthesis of essential sterols, leading to the death of the parasite. Additionally, this compound inhibits the activity of jRdRp, an enzyme involved in the replication of various pathogens, further contributing to its antifungal, antibacterial, and antiplasmodial activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Kulactone belongs to a class of triterpenoids and bioflavonoids with shared antiviral and anti-infection activities. Key analogues include Gedunin, Nimbolide, Ohchinin acetate, 7-deacetyl-7-oxogedunin, and Nimocin (Table 1).

Table 1: Structural and Pharmacological Properties

Binding Affinity and Target Specificity

Antiviral Activity Against jRdRp (Japanese Encephalitis Virus)

This compound, Gedunin, Nimbolide, and Ohchinin acetate were identified as potent inhibitors of the jRdRp protein through molecular docking and dynamics simulations (Table 2). This compound demonstrated a binding energy of -9.2 kcal/mol , comparable to Gedunin (-9.5 kcal/mol) and Nimbolide (-9.3 kcal/mol), driven by hydrogen bonds with residues like Gly564 and hydrophobic interactions with Trp540 and Ile539 .

Multi-Target Activity Against PRRSV

In PRRSV, this compound showed strong binding to CD163-SRCR5 (-8.7 kcal/mol), Nsp4 (-7.9 kcal/mol), and Nsp10 (-8.1 kcal/mol), outperforming Nimocin in Nsp4 inhibition but lagging behind 7-deacetyl-7-oxogedunin in CD163-SRCR5 binding (-9.4 kcal/mol) .

Table 2: Binding Energies (kcal/mol) of Selected Compounds

| Compound | CD163-SRCR5 | Nsp4 | Nsp10 | jRdRp |

|---|---|---|---|---|

| This compound | -8.7 | -7.9 | -8.1 | -9.2 |

| Gedunin | - | - | - | -9.5 |

| 7-deacetyl-7-oxogedunin | -9.4 | -8.2 | -8.6 | - |

| Nimocin | -8.5 | -7.1 | -8.3 | - |

Pharmacokinetic and Toxicity Profiles

All compounds exhibited favorable drug-likeness (Table 3), with polar surface areas <140 Ų, indicating high cell membrane permeability. However, this compound’s low BBB penetration contrasts with 7-deacetyl-7-oxogedunin’s moderate BBB permeability, suggesting structural modifications (e.g., esterification) could enhance its bioavailability .

Table 3: ADMET Properties

| Parameter | This compound | 7-deacetyl-7-oxogedunin | Nimocin |

|---|---|---|---|

| Molecular Weight | 452.68 | 440.53 | 502.61 |

| LogP | 3.2 | 2.8 | 3.5 |

| H-bond Donors | 2 | 3 | 4 |

| H-bond Acceptors | 5 | 6 | 8 |

| Mutagenicity | No | No | No |

Biological Activity

Kulactone, a bioactive compound derived from the neem tree (Azadirachta indica), has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a limonoid, a type of tetracyclic triterpenoid. Its chemical structure contributes to its biological activity, influencing interactions with biological targets. The compound is known for exhibiting significant binding affinities with various proteins involved in viral replication.

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent. Notably, it has been identified as a multi-target lead compound against several viruses, including the Japanese encephalitis virus (JEV) and porcine reproductive and respiratory syndrome virus (PRRSV).

Mechanistic Insights

-

Japanese Encephalitis Virus (JEV) :

- This compound demonstrated substantial docking scores (> -10 kcal/mol) against the RNA-dependent RNA polymerase (jRdRp) of JEV, indicating strong binding affinity .

- Molecular dynamics simulations revealed that this compound forms critical hydrogen bonds and van der Waals interactions with active site residues, stabilizing the docked complex during simulations .

-

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) :

- In screening assays, this compound was found to inhibit key viral proteins such as CD163-SRCR5 and Nsp4, showcasing its potential as a multi-target antiviral agent .

- The binding interactions involved conventional hydrogen bonds and hydrophobic interactions with significant amino acid residues in these proteins .

Binding Affinity and Interaction Profiles

The binding affinities of this compound with various viral proteins have been quantitatively assessed. Below is a summary table of this compound's binding energies and interaction profiles:

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| jRdRp (JEV) | -10.0 | H-bonds with Arg474, Gly605; van der Waals interactions |

| CD163-SRCR5 (PRRSV) | -9.4 | H-bonds with Gly564; hydrophobic interactions |

| Nsp4 (PRRSV) | -9.7 | H-bonds with Gly116, Ser118; pi-sigma interactions |

Case Studies and Research Findings

Several studies have provided empirical evidence supporting the antiviral potential of this compound:

- A study published in Frontiers in Veterinary Science identified this compound as one of the top phytochemicals with significant antiviral activity against PRRSV, confirming its role in inhibiting viral replication through multi-target mechanisms .

- Another investigation focused on JEV reported that this compound could be considered for further drug development due to its effective binding to jRdRp, which is crucial for the virus's life cycle .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Kulactone in laboratory settings, and how can researchers mitigate exposure risks during experiments?

this compound requires strict adherence to safety guidelines due to its incompletely characterized toxicological profile . Key protocols include:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Ensure adequate airflow to prevent inhalation of vapors .

- Spill Management: Collect leaks using inert absorbents and dispose of via approved chemical waste channels .

- First Aid: Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation if ingested . Methodological Note: Integrate safety training into experimental workflows using hazard assessment frameworks like Control Banding .

Q. How can researchers verify the purity and stability of this compound for reproducible experimental outcomes?

- Analytical Techniques: Use HPLC or GC-MS to assess purity, referencing its CAS number (provided in safety sheets) for spectral libraries .

- Storage Conditions: Store at recommended temperatures (e.g., 2–8°C for stability) and monitor degradation via periodic NMR analysis . Methodological Note: Establish a stability testing protocol aligned with ICH guidelines, including accelerated aging studies under varying pH/temperature conditions.

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in solvent systems, concentration ranges, or assay methodologies. To address this:

- Systematic Replication: Reproduce studies using standardized protocols (e.g., OECD Test Guidelines for in vitro assays) .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from diverse sources, adjusting for confounding variables like impurities .

- Mechanistic Studies: Use knock-out models or isotopic labeling to isolate this compound’s specific biochemical interactions .

Q. How can researchers design a toxicological profile for this compound given limited existing data?

- Tiered Testing: Begin with acute toxicity assays (e.g., Daphnia magna LC50), progressing to subchronic rodent studies .

- Omics Integration: Combine transcriptomics and metabolomics to identify off-target effects and pathway disruptions .

- Cross-Species Validation: Compare toxicity endpoints in mammalian and non-mammalian models to assess ecological risks . Methodological Note: Align with the PICOT framework (Population: model organisms; Intervention: dose ranges; Comparison: controls; Outcome: mortality/organ damage; Time: exposure duration) .

Q. What advanced spectroscopic methods are suitable for characterizing this compound’s reactive intermediates in synthetic pathways?

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation during synthesis .

- High-Resolution MS/MS: Identify transient species via collision-induced dissociation (CID) .

- Computational Modeling: Pair experimental data with DFT calculations to predict intermediate stability and reaction pathways .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound-related research questions?

- Feasibility: Assess resource availability (e.g., synthetic accessibility of this compound derivatives) .

- Novelty: Focus on understudied applications, such as its role in modulating enzyme kinetics .

- Ethical Compliance: Ensure animal studies adhere to ARRIVE guidelines .

Q. What mixed-methods approaches are effective for studying this compound’s mechanism of action in complex biological systems?

- Quantitative: Dose-response assays (IC50/EC50) paired with kinetic modeling .

- Qualitative: Semi-structured interviews with domain experts to contextualize anomalous findings .

- Integration: Use triangulation to cross-validate data from orthogonal techniques (e.g., SPR binding assays vs. computational docking) .

Q. Data Analysis and Reporting Standards

Q. How should researchers address variability in this compound’s experimental data when publishing results?

- Error Analysis: Report standard deviations, confidence intervals, and potential sources of variability (e.g., batch-to-batch purity differences) .

- Transparency: Share raw datasets and analytical codes in repositories like Zenodo .

- Reproducibility Checklists: Include detailed protocols for equipment calibration and solvent preparation .

Q. What statistical models are optimal for analyzing dose-dependent effects of this compound in cell-based assays?

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to estimate efficacy/potency .

- ANOVA with Post Hoc Tests: Compare multiple dose groups while controlling for Type I errors .

Q. Gaps and Future Directions

Q. What interdisciplinary collaborations could advance understanding of this compound’s applications?

Properties

Molecular Formula |

C30H44O3 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione |

InChI |

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 |

InChI Key |

ZIVZDNPCRURPNL-QCWHEMHRSA-N |

SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |

Synonyms |

kulactone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.